molecular formula C3H3BrF4 B1210599 3-Bromo-1,1,2,2-tetrafluoropropane CAS No. 679-84-5

3-Bromo-1,1,2,2-tetrafluoropropane

Cat. No.: B1210599
CAS No.: 679-84-5
M. Wt: 194.95 g/mol
InChI Key: YVWGMAFXEJHFRO-UHFFFAOYSA-N
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Description

3-Bromo-1,1,2,2-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C3H3BrF4. It is a clear, colorless liquid with a strong odor. This compound is notable for its inclusion of both bromine and fluorine atoms, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,1,2,2-tetrafluoropropane typically involves the halogenation of tetrafluoropropane. One common method is the bromination of 1,1,2,2-tetrafluoropropane using bromine (Br2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and tetrafluoropropane, with the reaction being conducted in large reactors. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1,2,2-tetrafluoropropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 3-hydroxy-1,1,2,2-tetrafluoropropane and 3-amino-1,1,2,2-tetrafluoropropane.

    Addition Reactions: Products include various halogenated and hydrogenated derivatives.

    Elimination Reactions: Products include tetrafluoropropene.

Scientific Research Applications

3-Bromo-1,1,2,2-tetrafluoropropane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in various chemical reactions and processes.

    Biology: The compound is used in the study of halogenated hydrocarbons’ effects on biological systems, including their interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs that require fluorinated intermediates.

    Industry: It is used in the production of specialty chemicals and materials, including refrigerants and solvents.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,2,2-tetrafluoropropane involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable intermediates. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1,1,2,2-tetrafluoropropane is unique due to its combination of bromine and multiple fluorine atoms, which confer distinct reactivity and stability characteristics. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring specific halogenation patterns .

Properties

IUPAC Name

3-bromo-1,1,2,2-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrF4/c4-1-3(7,8)2(5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWGMAFXEJHFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862366
Record name 2,2,3,3-Tetrafluoropropyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679-84-5
Record name 3-Bromo-1,1,2,2-tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000679845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3,3-Tetrafluoropropyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-1,1,2,2-TETRAFLUOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DC4A5894W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Studies in cats demonstrated that halopropane inhalation caused cardiac arrhythmias. [1] These arrhythmias were found to be dependent on the presence of suprapontine structures in the brain. [1] Additionally, the combination of halopropane with carbon dioxide or epinephrine was shown to enhance the occurrence of these arrhythmias. [1, 2]

ANone: The molecular formula of halopropane is C3H3BrF4, and its molecular weight is 202.95 g/mol.

ANone: While the provided research papers don't include specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) would be useful for structural characterization.

ANone: The provided research papers primarily focus on the biological effects of halopropane. Further studies would be needed to assess its stability under various conditions, such as temperature, light exposure, and different solvents.

ANone: The research presented focuses on halopropane as a potential anesthetic agent and does not explore its catalytic properties. As a halogenated hydrocarbon, it might potentially participate in certain chemical reactions, but this would require further investigation.

ANone: The provided research focuses on experimental investigations of halopropane. Computational chemistry approaches, such as molecular dynamics simulations or quantum chemical calculations, could offer valuable insights into its interactions with biological targets.

ANone: While not explicitly explored in the provided research, SAR studies would involve synthesizing analogs of halopropane with modifications to its structure (e.g., changing the halogen substituents or the carbon chain length) and evaluating their biological activity.

ANone: These aspects are not covered within the scope of the provided research papers, which primarily focus on the anesthetic properties and cardiac effects of halopropane in animal models.

ANone: Halopropane research emerged in the context of searching for new general anesthetic agents, particularly following the introduction of halothane. Research on halopropane primarily occurred in the 1960s. [9, 10]

ANone: Understanding the effects of halopropane requires a multidisciplinary approach involving pharmacology, toxicology, physiology, and potentially environmental science. Collaboration between these fields can provide a more comprehensive understanding of this compound.

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